molecular formula C21H34O4 B1240418 15-Hydroxy-11alpha,9alpha-(epoxymethano)prosta-5,13-dienoic acid CAS No. 76898-47-0

15-Hydroxy-11alpha,9alpha-(epoxymethano)prosta-5,13-dienoic acid

Cat. No.: B1240418
CAS No.: 76898-47-0
M. Wt: 350.5 g/mol
InChI Key: LQANGKSBLPMBTJ-RTYMFESYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A stable prostaglandin endoperoxide analog which serves as a thromboxane mimetic. Its actions include mimicking the hydro-osmotic effect of VASOPRESSIN and activation of TYPE C PHOSPHOLIPASES. (From J Pharmacol Exp Ther 1983; 224(1): 108-117;  Biochem J 1984; 222(1):103-110)

Scientific Research Applications

Excitatory Action on Vagus Nerve

Research has shown that 15-Hydroxy-11alpha,9alpha-(epoxymethano)prosta-5,13-dienoic acid has an excitatory effect on the vagus nerve in ferrets. This compound was found to be a potent TP receptor agonist, indicating the presence of DP, EP2/EP4, and TP receptors on the vagal fibers of ferrets (Kan, Jones, Ngan, & Rudd, 2004).

Emetic Action

This compound has also been studied for its emetic action, particularly in the context of its activation of the prostanoid TP receptor. It has been demonstrated to induce emesis, or vomiting, in Suncus murinus (house musk shrew). The emetic response is reduced following bilateral abdominal vagotomy, suggesting a peripheral mechanism of action involving monoamines (Kan, Jones, Ngan, Rudd, & Wai, 2003).

Anti-Emetic Potential

In addition to inducing emesis, this compound has been used to study the anti-emetic potential of various substances. For instance, it has been used to investigate the effectiveness of the tachykinin NK(1) receptor antagonist in reducing emesis induced by TP receptor agonists (Kan, Jones, Ngan, & Rudd, 2003).

Properties

CAS No.

76898-47-0

Molecular Formula

C21H34O4

Molecular Weight

350.5 g/mol

IUPAC Name

(E)-7-[6-[(E)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid

InChI

InChI=1S/C21H34O4/c1-2-3-6-9-17(22)12-13-19-18(16-14-20(19)25-15-16)10-7-4-5-8-11-21(23)24/h4,7,12-13,16-20,22H,2-3,5-6,8-11,14-15H2,1H3,(H,23,24)/b7-4+,13-12+

InChI Key

LQANGKSBLPMBTJ-RTYMFESYSA-N

Isomeric SMILES

CCCCCC(/C=C/C1C2CC(C1C/C=C/CCCC(=O)O)CO2)O

SMILES

CCCCCC(C=CC1C2CC(C1CC=CCCCC(=O)O)CO2)O

Canonical SMILES

CCCCCC(C=CC1C2CC(C1CC=CCCCC(=O)O)CO2)O

Synonyms

(15S)-Hydroxy-11 alpha, 9 alpha-(epoxymethano)prosta-5Z, 13E-dienoic Acid
(15S)hydroxy-9alpha,11alpha-(epoxymethano)prosta-5,13-dienoic acid
11 alpha,9 alpha Epoxymethano PGH2
11 alpha,9 alpha-Epoxymethano PGH2
15-Hydroxy-11 alpha,9 alpha-(epoxymethano)prosta-5,13-dienoic Acid
9,11 epoxymethano PGH2
9,11-Dideoxy-11 alpha,9 alpha-epoxymethanoprostaglandin F2 alpha
9,11-Dideoxy-11 alpha,9-alpha-epoxymethano-PGF2 alpha
9,11-epoxymethano-PGH2
U 44619
U 46619
U-44619
U-46619
U44619
U46619

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
15-Hydroxy-11alpha,9alpha-(epoxymethano)prosta-5,13-dienoic acid

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